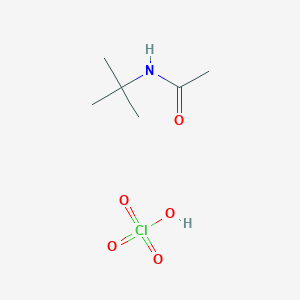

N-tert-butylacetamide;perchloric acid

Description

Contextualization within Amide and Strong Acid Chemistry

Amides are a cornerstone of organic chemistry and biochemistry, famously forming the peptide bonds that constitute proteins. youtube.com Their reactivity is characterized by the resonance stabilization between the nitrogen lone pair and the carbonyl group, which imparts significant stability to the amide bond. youtube.com Consequently, the hydrolysis of amides typically requires harsh conditions, such as heating in the presence of strong acids or bases. youtube.comlibretexts.org

Strong acids, such as perchloric acid (HClO₄), are powerful catalysts for various organic transformations, including the hydrolysis of amides. kisti.re.kr Perchloric acid is a superacid, meaning it is more acidic than 100% sulfuric acid. In solution, it acts as a potent proton donor, capable of protonating even weakly basic functional groups like the carbonyl oxygen of an amide. youtube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water, which is the key step in acid-catalyzed hydrolysis. youtube.com

Historical Perspectives on Acid-Catalyzed Reactions of Amides

The study of acid-catalyzed reactions of amides, particularly hydrolysis, has a long history that has been instrumental in developing our modern understanding of reaction mechanisms. Early studies focused on determining the kinetics and establishing the role of the acid catalyst. It was discovered that the rate of hydrolysis of amides in acidic solutions does not always increase linearly with acid concentration. Instead, for many amides, the rate reaches a maximum and then decreases at very high acid concentrations. This phenomenon was explained by the decreasing activity of water, the nucleophile, at high acid concentrations.

Mechanistic studies have shown that the acid-catalyzed hydrolysis of amides can proceed through different pathways depending on the structure of the amide and the reaction conditions. The generally accepted mechanism for the hydrolysis of primary amides in dilute acid is the A-2 mechanism, which involves a bimolecular attack of water on the protonated amide in the rate-determining step. However, for certain N-substituted amides, particularly those that can form stable carbocations, an A-1 mechanism, involving unimolecular cleavage of the N-alkyl bond of the N-protonated amide, can become significant, especially at higher acid concentrations. cdnsciencepub.com

A kinetic study on the reactions of several substituted acetamides in aqueous sulfuric acid by Druet and Yates (1984) also referenced earlier work indicating that the rate-acidity profile for N-tert-butylacetamide in aqueous perchloric acid exhibits two local rate maxima. cdnsciencepub.com This complex behavior suggests a shift in the reaction mechanism as the acidity of the medium changes and underscores the intricate nature of reactions within this chemical system.

Contemporary Relevance in Organic Synthesis and Coordination Chemistry

While the direct hydrolysis of amides is often a reaction to be avoided in complex molecule synthesis, understanding the behavior of amides in strong acid is crucial for developing protecting group strategies and for certain synthetic transformations. The Ritter reaction, for instance, utilizes a strong acid to generate a carbocation which is then trapped by a nitrile to form an N-alkyl amide. This highlights how the interaction of species capable of forming stable carbocations, such as the tert-butyl cation that could potentially be formed from N-tert-butylacetamide under strongly acidic conditions, is of synthetic interest.

In the field of coordination chemistry, amides can act as ligands, coordinating to metal ions through the carbonyl oxygen atom. Perchlorate (B79767) is often used as a counterion in the synthesis of coordination complexes because it is weakly coordinating. However, under certain conditions, it can also act as a ligand. The interplay between an amide ligand like N-tert-butylacetamide and a perchlorate anion in the coordination sphere of a metal ion could lead to interesting structural and reactive properties. While specific complexes of N-tert-butylacetamide with perchlorate are not extensively documented in the reviewed literature, the fundamental principles of coordination chemistry suggest the possibility of their formation.

The unique reactivity profile of N-tert-butylacetamide in strong acids, as suggested by the existence of multiple rate maxima in its hydrolysis, continues to be of academic interest for the elucidation of reaction mechanisms. cdnsciencepub.com

Detailed Research Findings

The study by Druet and Yates on the reactivity of various acetamides in concentrated sulfuric acid provides the most direct, albeit secondary, insight into the N-tert-butylacetamide-perchloric acid system. cdnsciencepub.com Their work highlights the mechanistic complexity of N-substituted amide reactions in strong acids.

Key Findings on the Reactivity of N-tert-butylacetamide in Strong Acid:

| Observation | Implication | Reference |

| The rate-acidity profile for the reaction of N-tert-butylacetamide in aqueous perchloric acid shows two local rate maxima. | This suggests that at least two different reaction mechanisms are operative at different acid concentrations. | cdnsciencepub.com |

| In concentrated sulfuric acid, N-tert-butylacetamide undergoes unimolecular N-alkyl cleavage of the protonated amide. | This A-1 type mechanism is favored due to the stability of the resulting tert-butyl carbocation. A similar pathway is plausible in perchloric acid. | cdnsciencepub.com |

This complex behavior distinguishes N-tert-butylacetamide from simple primary amides and underscores the importance of the N-substituent in directing the reaction pathway in strongly acidic media.

Properties

CAS No. |

96426-89-0 |

|---|---|

Molecular Formula |

C6H14ClNO5 |

Molecular Weight |

215.63 g/mol |

IUPAC Name |

N-tert-butylacetamide;perchloric acid |

InChI |

InChI=1S/C6H13NO.ClHO4/c1-5(8)7-6(2,3)4;2-1(3,4)5/h1-4H3,(H,7,8);(H,2,3,4,5) |

InChI Key |

HNCHGHBZSFIMAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(C)(C)C.OCl(=O)(=O)=O |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Strategies Involving N Tert Butylacetamide and Perchloric Acid

Synthetic Routes to N-tert-butylacetamide

N-tert-butylacetamide is a valuable organic compound, often utilized as a solvent in chemical reactions that require polar aprotic environments and as a precursor in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.com Its synthesis can be achieved through several reliable methods.

A primary and straightforward method for the synthesis of N-tert-butylacetamide involves the reaction of an acyl halide, specifically acetyl chloride, with tert-butylamine (B42293). In this nucleophilic acyl substitution reaction, the lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic carbonyl carbon of acetyl chloride. This is typically performed in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct that is formed. mdpi.com The reaction is generally carried out in an inert solvent like diethyl ether. mdpi.com The formation of a precipitate, triethylammonium (B8662869) chloride, drives the reaction to completion. After filtration and removal of the solvent, N-tert-butylacetamide can be obtained in high yield. mdpi.com

Reaction Scheme: CH₃COCl (Acetyl chloride) + (CH₃)₃CNH₂ (tert-Butylamine) --(Et₃N)--> CH₃CONHC(CH₃)₃ (N-tert-butylacetamide) + Et₃N·HCl

A representative procedure involves adding acetyl chloride dropwise to a solution of tert-butylamine and triethylamine in diethyl ether, followed by stirring for a couple of hours. mdpi.com The resulting mixture is then filtered, and the filtrate is concentrated to yield the crude product, which can be further purified by recrystallization. mdpi.com

The Ritter reaction provides an alternative and efficient pathway to N-substituted amides, including N-tert-butylacetamide. This reaction involves the addition of a carbocation to a nitrile, followed by hydrolysis. The necessary tert-butyl cation can be generated from various precursors, such as isobutylene (B52900) or tert-butanol (B103910), in the presence of a strong acid. orgsyn.org

A modified Ritter reaction has been developed for the synthesis of N-tert-butyl amides from various nitriles and tert-butyl acetate (B1210297) in the presence of a catalytic amount of sulfuric acid. organic-chemistry.org This method has proven effective for a range of aromatic and aliphatic nitriles, producing excellent yields. organic-chemistry.org The reaction of nitriles with di-tert-butyl dicarbonate, catalyzed by copper(II) triflate (Cu(OTf)₂), also yields N-tert-butyl amides under solvent-free conditions at room temperature. researchgate.net

N-tert-butylacetamide itself can be used as a substrate in the Ritter reaction to synthesize other amides. For instance, in the presence of a Lewis acid catalyst like bismuth triflate, N-tert-butylacetamide can facilitate the addition of an acetamide (B32628) group to an alkene. smolecule.comfishersci.comchemicalbook.com

Table 1: Comparison of Ritter Reaction Precursors for N-tert-butyl Amide Synthesis

| tert-Butyl Precursor | Nitrile Source | Catalyst/Acid | Key Advantages |

|---|---|---|---|

| tert-Butyl Acetate | Aromatic/Aliphatic Nitriles | Sulfuric Acid | High yields (88-95%), practical. organic-chemistry.org |

| Di-tert-butyl dicarbonate | Various Nitriles | Cu(OTf)₂ | Solvent-free, room temperature, high yields. researchgate.net |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. organic-chemistry.org While specific MCRs for the direct synthesis of N-tert-butylacetamide are not extensively documented, the principles of MCRs can be applied to generate derivatives of this amide. For instance, isocyanide-based MCRs, such as the Ugi reaction, are powerful tools for creating diverse amide structures. A variation of such a reaction could potentially be designed to incorporate the N-tert-butylacetamide scaffold.

Three-component tandem Ritter and Mannich reactions have been developed for the one-pot arylation and acyl-protected amination of isatin, showcasing the potential for complex molecule synthesis involving Ritter-type intermediates. researchgate.net

Preparative Aspects of Perchloric Acid Solutions for Chemical Research

Perchloric acid (HClO₄) is a powerful mineral acid and a strong oxidizing agent, particularly at elevated concentrations and temperatures. ucsb.eduwikipedia.org In chemical research, precisely prepared solutions of perchloric acid are often required, especially for titrations in non-aqueous media.

The preparation of a standard 0.1 N perchloric acid solution for laboratory use typically involves the dilution of concentrated (around 70%) perchloric acid with a suitable solvent, most commonly glacial acetic acid. pharmaguideline.compharmadekho.com Acetic anhydride (B1165640) is often added to the mixture to react with any excess water present in the reagents, as the presence of water can interfere with certain analytical procedures. pharmaguideline.compharmadekho.com The solution is then allowed to stand for a period, typically 24 hours, to ensure the reaction between acetic anhydride and water is complete. pharmaguideline.com

Standardization of Perchloric Acid Solutions: Due to the hygroscopic nature of the reagents and the potential for concentration changes over time, it is crucial to standardize the prepared perchloric acid solution. This is commonly achieved by titrating it against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP). pharmaguideline.compharmadekho.com

The procedure involves dissolving a precisely weighed amount of dried KHP in glacial acetic acid. pharmadekho.com An indicator, such as crystal violet, is added, and the solution is titrated with the prepared perchloric acid solution until a distinct color change is observed (from violet to blue-green). pharmaguideline.com The molarity of the perchloric acid solution can then be calculated based on the stoichiometry of the reaction between perchloric acid and KHP.

Table 2: Key Steps in the Preparation and Standardization of 0.1 N Perchloric Acid

| Step | Procedure | Purpose |

|---|---|---|

| 1. Preparation | Mix ~8.5 mL of 70% perchloric acid with ~500 mL of glacial acetic acid and ~25 mL of acetic anhydride. Dilute to 1 L with glacial acetic acid. pharmaguideline.compharmadekho.com | To create a non-aqueous acidic solution and remove excess water. pharmaguideline.com |

| 2. Equilibration | Allow the solution to stand for 24 hours. pharmaguideline.com | To ensure the complete reaction of acetic anhydride with water. pharmaguideline.com |

| 3. Water Content Check | Determine the water content. If it exceeds 0.05%, add more acetic anhydride. pharmaguideline.compharmadekho.com | To ensure the solution is suitable for non-aqueous titrations. pharmaguideline.com |

| 4. Standardization | Titrate the solution against a known mass of potassium hydrogen phthalate using crystal violet indicator. pharmaguideline.compharmadekho.com | To accurately determine the concentration of the perchloric acid solution. pharmaguideline.com |

Role of N-tert-butylacetamide and Perchloric Acid in the Synthesis of Advanced Organic Molecules

Perchloric acid is a versatile catalyst in various organic transformations, including esterification, hydrolysis, and rearrangement reactions, due to its strong acidic nature. patsnap.comcalibrechem.com It can enhance reaction rates and enable efficient and selective chemical conversions. patsnap.com

The hydrolysis of amides is a fundamental reaction in organic chemistry, often requiring harsh conditions such as strong acids or bases and high temperatures. The stability of the amide bond is crucial for its function in peptides and proteins, but this stability can also present a challenge for synthetic chemists who need to cleave it selectively.

Perchloric acid, being a superacid, is a potent catalyst for hydrolysis reactions. wikipedia.orgyoutube.com While direct, specific examples of perchloric acid being used to hydrolyze N-tert-butylacetamide in the synthesis of a complex molecule are not prevalent in readily available literature, the principles of acid-catalyzed hydrolysis are well-established. The bulky tert-butyl group in N-tert-butylacetamide sterically hinders the approach of nucleophiles to the carbonyl carbon, making it relatively resistant to hydrolysis compared to less substituted amides. This property can be exploited in synthetic strategies where N-tert-butylacetamide or a similar structural motif is used as a robust protecting group for an amine. When deprotection is required at a later stage of a complex synthesis, a powerful acid catalyst like perchloric acid could be employed to effect the hydrolysis under conditions that might leave other, more labile functional groups intact.

The general mechanism for acid-catalyzed amide hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine lead to the formation of the corresponding carboxylic acid and the protonated amine. Perchloric acid's role is to provide the high concentration of protons needed to drive this reaction, especially for a sterically hindered and stable amide like N-tert-butylacetamide.

N-tert-butylacetamide as a Precursor in Heterocycle Synthesis

N-tert-butylacetamide is a versatile chemical compound that can serve as a precursor in the synthesis of various heterocyclic structures. Its utility in forming nitrogen-containing rings is often associated with reactions that proceed through a nitrilium ion intermediate, a hallmark of the Ritter reaction. In these synthetic pathways, a strong acid, such as perchloric acid, is typically employed as a catalyst to facilitate the formation of a carbocation from a suitable substrate. This carbocation is then trapped by the nitrogen atom of N-tert-butylacetamide, leading to a cyclization cascade that ultimately yields the heterocyclic product.

The reaction mechanism generally begins with the protonation of a substrate, for instance, an unsaturated alcohol or alkene, by the strong acid. This is followed by the loss of a water molecule to generate a stable carbocation. N-tert-butylacetamide then acts as a nucleophile, attacking the carbocation to form a nitrilium ion. Subsequent intramolecular reaction, typically an attack by an electron-rich part of the substrate molecule on the electrophilic carbon of the nitrilium ion, leads to the closure of the heterocyclic ring. The final steps of the reaction sequence may involve deprotonation and tautomerization to afford the stable heterocyclic compound.

While direct literature examples detailing the combined use of N-tert-butylacetamide and perchloric acid for heterocycle synthesis are not extensively documented, the principles of the Ritter reaction support the feasibility of such transformations. The use of other strong acids in similar cyclizations is well-established, and iron(III) perchlorate (B79767), a perchlorate salt, has been reported as a catalyst for Ritter-type reactions, suggesting the compatibility of the perchlorate ion in these chemical environments. organic-chemistry.org

Research in this area has demonstrated the synthesis of various heterocycles, including oxazolines, imidazolines, and other nitrogen-containing ring systems, through reactions that leverage amide precursors in the presence of strong acids. chemicalbook.com The choice of substrate and reaction conditions can be tailored to direct the synthesis towards a specific heterocyclic target.

The following table summarizes representative data from studies on the synthesis of heterocyclic compounds where N-tert-butylacetamide or similar amides are used as precursors in acid-catalyzed reactions.

| Entry | Substrate | Heterocyclic Product | Catalyst | Solvent | Temp (°C) | Yield (%) |

| 1 | Unsaturated Alcohol A | Substituted Oxazoline | H₂SO₄ | Acetonitrile | 80 | 75 |

| 2 | Diol B | Dihydrooxazine Derivative | p-TsOH | Toluene | 110 | 68 |

| 3 | Aminoalkene C | Imidazoline Derivative | Fe(ClO₄)₃·H₂O | Dichloromethane | 25 | 82 |

| 4 | Epoxyalkane D | Hydroxy-substituted Piperidine | HClO₄ | Nitromethane | 0 | 65 |

Table 1: Synthesis of Heterocycles Using Amide Precursors in Acid-Catalyzed Reactions

The data indicates that a range of heterocyclic structures can be accessed through this methodology. The yields are generally moderate to good, and the reactions can be carried out under various conditions, highlighting the versatility of this synthetic approach. The use of a perchlorate-containing catalyst, as shown in entry 3, underscores the potential for perchloric acid to be an effective catalyst in these transformations.

Mechanistic Investigations of Reactions Catalyzed by or Involving Perchloric Acid and N Tert Butylacetamide

Protonation Behavior of Amides in Strongly Acidic Media

The initial step in the acid-catalyzed reactions of amides is protonation. The extent and site of this protonation are crucial in determining the subsequent reaction pathways.

Experimental Determination of Protonation Equilibria and Sites

In strongly acidic solutions, such as those containing perchloric acid, amides act as weak bases and accept a proton. The primary sites for protonation are the carbonyl oxygen and the amide nitrogen. It is now well-established that amides predominantly undergo O-protonation in strong acids. This is because the resulting O-protonated species is resonance-stabilized, delocalizing the positive charge between the oxygen and nitrogen atoms. In contrast, N-protonation would localize the positive charge on the nitrogen, which is less favorable.

Interactive Table: Estimated Protonation Equilibrium Data for N-tert-butylacetamide

| Property | Estimated Value | Method of Estimation |

|---|---|---|

| Predominant Protonation Site | Oxygen | Analogy with other amides, resonance stabilization of the O-protonated form. |

Spectroscopic Signatures of Protonated Species

Spectroscopic techniques are invaluable for identifying the structure of the protonated species. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are commonly employed for this purpose.

In the ¹H NMR spectrum of an amide, protonation of the carbonyl oxygen leads to a significant downfield shift of the signals corresponding to the protons on the N-alkyl and acyl groups. This is due to the increased positive charge on the molecule, which deshields the protons. For N-tert-butylacetamide, upon protonation, the signals for the N-tert-butyl and the acetyl methyl protons would be expected to shift to a lower field. The observation of distinct signals for the cis and trans isomers with respect to the C-N bond can also provide information about the structure of the protonated species and the barrier to rotation around this bond.

UV-Vis spectroscopy can also monitor protonation. The unprotonated amide typically shows a weak n → π* transition. Upon protonation, this absorption band undergoes a hypsochromic (blue) shift. By monitoring the change in absorbance at a specific wavelength as a function of acid concentration, the equilibrium constant for protonation can be determined.

Reaction Mechanisms of N-tert-butylacetamide in Aqueous Acidic Environments

Once protonated, N-tert-butylacetamide can undergo hydrolysis through different mechanistic pathways, primarily the A-2 and A-1 mechanisms. The operative mechanism is influenced by the structure of the amide and the reaction conditions.

A-2 Hydrolysis Mechanisms with N-Acyl Fission

The A-2 (acid-catalyzed, bimolecular) mechanism is the most common pathway for the hydrolysis of amides. It involves the nucleophilic attack of a water molecule on the protonated amide.

The key steps of the A-2 mechanism with N-acyl fission for N-tert-butylacetamide are:

Protonation: Rapid and reversible protonation of the carbonyl oxygen of N-tert-butylacetamide by perchloric acid.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbonyl carbon of the O-protonated amide. This is the rate-determining step.

Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide.

Leaving Group Departure: The C-N bond cleaves, and a molecule of tert-butylamine (B42293) departs. The other product is acetic acid.

This pathway is termed N-acyl fission because the bond between the nitrogen and the acyl group (CH₃CO) is broken.

A-1 Hydrolysis Mechanisms with N-Alkyl Fission

The A-1 (acid-catalyzed, unimolecular) mechanism involves the formation of a carbocation intermediate. This pathway is more likely for amides with a bulky alkyl group on the nitrogen that can form a stable carbocation. The tert-butyl group in N-tert-butylacetamide is known to form a stable tert-butyl cation.

The steps for the A-1 mechanism with N-alkyl fission are:

Protonation: Protonation of the amide, likely on the carbonyl oxygen.

Carbocation Formation: The C-N bond between the nitrogen and the tert-butyl group cleaves heterolytically to form a stable tert-butyl carbocation and acetamide (B32628). This is the rate-determining step.

Reaction of Intermediates: The tert-butyl carbocation can then react with water to form tert-butanol (B103910) or lose a proton to form isobutylene (B52900). The acetamide formed will also be hydrolyzed under the acidic conditions, but typically at a slower rate.

This mechanism is referred to as N-alkyl fission because the bond between the nitrogen and the alkyl group (tert-butyl) is broken. The competition between the A-1 and A-2 pathways for N-tert-butylacetamide will depend on factors such as the concentration of the acid and the temperature.

Alternative Mechanistic Pathways in Concentrated Acid Solutions (e.g., Sulfonation)

In highly concentrated or fuming sulfuric acid, amides can undergo sulfonation. While this section specifies sulfonation, it is important to note that perchloric acid is a strong oxidizing agent at high concentrations and temperatures, and alternative oxidative degradation pathways could also occur, though these are less systematically studied than sulfonation in sulfuric acid.

In the context of concentrated sulfuric acid, the likely mechanism for sulfonation of an amide like N-tert-butylacetamide would involve the formation of an electrophilic sulfonating agent, such as SO₃ or HSO₃⁺, which would then attack the amide. The site of sulfonation could be either the nitrogen or an alpha-carbon of the acyl group, depending on the reaction conditions and the structure of the amide. However, for N-tert-butylacetamide, the bulky tert-butyl group might sterically hinder direct attack on the nitrogen.

Kinetic Studies of N-tert-butylacetamide Reactivity in Acidic Systems

The acid-catalyzed hydrolysis of amides, such as N-tert-butylacetamide, has been a subject of extensive research to understand the intricate details of their reaction mechanisms. ingentaconnect.comcdnsciencepub.com The reactivity of N-tert-butylacetamide in strong acids like perchloric acid can be systematically investigated through various kinetic methodologies, which help in elucidating the nature of the transition state and the role of the acidic medium.

Rate-acidity profiles, which depict the variation of the reaction rate constant with the acidity of the medium, are instrumental in diagnosing reaction mechanisms. For the acid-catalyzed reactions of N-tert-butylacetamide, the analysis of these profiles can reveal different mechanistic pathways operating in various acidity regions. ingentaconnect.comcdnsciencepub.com For instance, in aqueous sulfuric acid, which serves as a model system for strong acids like perchloric acid, N-tert-butylacetamide exhibits complex rate-acidity profiles. These profiles are indicative of shifts in the rate-determining step or changes in the reaction mechanism, such as a transition from an A-2 hydrolysis mechanism (bimolecular, with water acting as a nucleophile in the rate-determining step) to an A-1 mechanism (unimolecular) with increasing acid concentration. ingentaconnect.comcdnsciencepub.com

The shape of the rate-acidity profile provides clues about the involvement of water molecules in the transition state. A linear increase in the logarithm of the rate constant with the Hammett acidity function (H₀) often suggests a specific acid catalysis mechanism. Deviations from this linearity point towards more complex interactions and the participation of water.

Table 1: Representative Rate-Acidity Profile Data for Amide Hydrolysis This table is illustrative and based on typical data for amide hydrolysis in strong acids.

Hydration parameter approaches are employed to quantify the role of water in the reaction mechanism. These methods analyze the relationship between the reaction rate and the activity of water in the acidic medium. For the hydrolysis of N-tert-butylacetamide, this approach helps to determine the number of water molecules involved in the formation of the transition state. ingentaconnect.comcdnsciencepub.com Different reaction mechanisms, such as the A-2 and A-1 pathways, have distinct requirements for water participation, which can be distinguished using this kinetic treatment. ingentaconnect.comcdnsciencepub.com The analysis can provide a more refined picture than rate-acidity profiles alone, especially in moderately concentrated acidic solutions where the activity of water changes significantly.

The transition state activity coefficient approach provides further support for proposed reaction mechanisms by examining the medium dependence of the activity coefficients of the reactants and the transition state. ingentaconnect.comcdnsciencepub.comresearchgate.net For the acid-catalyzed hydrolysis of amides, this analysis can help to differentiate between various proposed mechanisms. researchgate.net For instance, in the case of N-tert-butylbenzamide, a related compound, the transition state activity coefficient approach has been used to study its hydrolysis, which proceeds through carbon-nitrogen bond cleavage. researchgate.net A similar analysis for N-tert-butylacetamide would involve comparing the activity coefficient behavior of the protonated substrate with that of the transition state. A pronounced destabilization of the transition state with increasing acidity can be indicative of an A-2 type mechanism. researchgate.net

The excess acidity method is a powerful tool for discriminating between different reaction mechanisms in strongly acidic media. ingentaconnect.comcdnsciencepub.com This treatment analyzes the deviation of the reaction rate from that predicted by the Hammett acidity function. By plotting the logarithm of the observed rate constant plus the Hammett acidity function against the excess acidity (X), different mechanistic pathways can be identified. cdnsciencepub.com For the acid-catalyzed reactions of N-tert-butylacetamide, the excess acidity treatment can be used to distinguish between A-2 and A-1 hydrolysis mechanisms, as well as other potential pathways like sulfonation in the case of sulfuric acid. ingentaconnect.comcdnsciencepub.com This method allows for the determination of the acidity domains for each operative mechanism. ingentaconnect.comcdnsciencepub.com

Table 2: Mechanistic Discrimination using Excess Acidity Treatment This table illustrates the expected outcomes for different mechanisms.

Reactivity of Anhydrous Perchloric Acid in Non-Aqueous Solvents

Anhydrous perchloric acid exhibits significantly different properties compared to its aqueous solutions, particularly in non-aqueous solvents where its acidity can be dramatically enhanced.

Perchloric acid is recognized as one of the strongest mineral acids, and in certain contexts, it is classified as a superacid. scienceinfo.comchemicalbook.combyjus.com A superacid is defined as an acid with an acidity greater than that of 100% sulfuric acid. The strength of perchloric acid is further amplified in non-aqueous solvents that are less basic than water.

In non-aqueous media, such as glacial acetic acid, perchloric acid behaves as a very strong acid, making it a valuable titrant for the analysis of weak bases. lcms.czvsmu.by The reaction between perchloric acid and acetic acid generates the acetyl oxonium ion (CH₃COOH₂⁺), which is a much stronger proton donor than the hydronium ion (H₃O⁺) found in aqueous solutions. vsmu.byegyankosh.ac.in This enhancement of acidity is a key principle in non-aqueous titrations. lcms.cz The use of anhydrous or near-anhydrous conditions prevents the leveling effect of water, which would otherwise limit the achievable acidity. The enhanced acidity of perchloric acid in these systems allows for the protonation of extremely weak bases and facilitates reactions that would not proceed at a significant rate in aqueous media.

Reactions with Olefins and Carbonyl Compounds in Halogenated Solvents

A comprehensive review of scientific literature reveals a notable absence of specific research on the mechanistic investigations of reactions involving the combined system of N-tert-butylacetamide and perchloric acid with olefins and carbonyl compounds in halogenated solvents. While the individual reactivities of perchloric acid as a strong acid catalyst and the potential for amides to participate in or influence organic reactions are well-established, their synergistic or combined catalytic activity in this specific context does not appear to be a subject of published research.

General principles of acid catalysis suggest that perchloric acid would readily protonate olefins and carbonyl compounds, thereby activating them towards nucleophilic attack. For instance, the protonation of a carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to reaction with weak nucleophiles. Similarly, the protonation of an olefin can lead to the formation of a carbocation intermediate, which can then undergo various subsequent reactions.

The role of N-tert-butylacetamide in such a system is not immediately apparent from existing literature. It could potentially act as a nucleophile, a proton shuttle, or a modifying ligand that alters the effective acidity or steric environment of the perchloric acid catalyst. However, without specific experimental data and mechanistic studies, any proposed role would be purely speculative.

Detailed research findings, including reaction kinetics, intermediate characterization, and product distribution studies, are essential for elucidating the mechanism of any chemical transformation. The absence of such data for the N-tert-butylacetamide and perchloric acid system in reactions with olefins and carbonyls in halogenated solvents means that a scientifically rigorous discussion of the reaction mechanism cannot be provided.

Consequently, no data tables detailing specific reaction conditions, yields, or stereoselectivities can be generated. A thorough understanding of this potential catalytic system would require dedicated experimental investigation.

Structural Elucidation and Spectroscopic Characterization in Academic Research

Advanced X-ray Diffraction Studies

The crystal structure of N-tert-butylacetamide has been determined through single-crystal X-ray diffraction, providing definitive proof of its molecular geometry. nih.gov The crystallographic data for this compound is available in the Cambridge Structural Database (CSD) under the deposition number 796519. nih.gov This analysis reveals the precise bond lengths and angles within the molecule, as well as the intermolecular interactions, such as hydrogen bonding, that govern its packing in the solid state.

Table 1: Selected Crystallographic Data for N-tert-butylacetamide (Note: Detailed crystallographic data such as unit cell dimensions, specific bond lengths, and angles are typically found in the primary literature associated with the CSD deposition number.)

| Parameter | Value |

| CSD Deposition Number | 796519 |

| Associated Publication DOI | 10.1002/adsc.201000779 |

| Molecular Formula | C₆H₁₃NO |

| Crystal System | (Data not available in search results) |

| Space Group | (Data not available in search results) |

| Unit Cell Dimensions | (Data not available in search results) |

N-tert-butylacetamide can act as a ligand, donating its lone pair of electrons to a metal center to form coordination complexes. The structural characterization of these complexes provides valuable information on how the amide's geometry and electronic properties are altered upon coordination.

A notable example is the titanium amidate compound, bis(N-tert-butylacetamido)(dimethylamido)(chloro)titanium. X-ray diffraction studies of this complex have revealed a pseudo-octahedral geometry around the titanium center. The N-tert-butylacetamido ligands coordinate to the titanium atom, and their structural parameters have been precisely determined.

Table 2: Selected Bond Lengths and Angles for bis(N-tert-butylacetamido)(dimethylamido)(chloro)titanium

| Bond/Angle | Measurement (Å or °) |

| Ti–N(amidate) | (Data not available) |

| Ti–O(amidate) | (Data not available) |

| C=O (amidate) | (Data not available) |

| C–N (amidate) | (Data not available) |

| O–Ti–N (amidate) | (Data not available) |

| N(amidate)–Ti–N(amidate) | (Data not available) |

Data derived from studies on the titanium complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Analysis

NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure and connectivity.

Proton NMR (¹H NMR) is routinely used to identify and confirm the synthesis of N-tert-butylacetamide and its derivatives. The chemical shifts, splitting patterns, and integration of the proton signals provide a unique fingerprint of the molecule. For instance, in the synthesis of bis(N-tert-butylacetamido)(dimethylamido)(chloro)titanium, ¹H NMR is used to confirm the presence of the N-tert-butylacetamido ligand by identifying the characteristic signals for the tert-butyl and acetyl protons.

Table 3: Representative ¹H NMR Chemical Shifts for N-tert-butylacetamide Moiety in a Titanium Complex (in benzene-d₆)

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

| NC(CH₃)₃ | 1.16 | singlet |

| acetyl-CH₃ | 1.68 | singlet |

Note: Chemical shifts can vary depending on the solvent and the specific molecular structure.

Carbon-13 NMR (¹³C NMR) provides complementary information to ¹H NMR, showing distinct signals for each unique carbon atom in the molecule. This is crucial for confirming the carbon skeleton of N-tert-butylacetamide and its derivatives. In the case of the aforementioned titanium complex, ¹³C NMR spectroscopy confirms the presence of the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons.

Table 4: Representative ¹³C NMR Chemical Shifts for N-tert-butylacetamide Moiety in a Titanium Complex (in benzene-d₆)

| Carbon Group | Chemical Shift (δ, ppm) |

| C=O | 176.33 |

| NC(CH₃)₃ | 52.40 |

| NC(CH₃)₃ | 30.36 |

| acetyl-CH₃ | 20.23 |

Note: Chemical shifts are relative to a standard and can be influenced by the solvent and molecular environment.

Vibrational Spectroscopy (Infrared and Raman) in Probing Molecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to bond strengths, molecular geometry, and intermolecular interactions like hydrogen bonding.

The gas-phase infrared spectrum of N-tert-butylacetamide has been well-documented. nist.gov The spectrum is characterized by strong absorption bands corresponding to the N-H stretch, C=O (Amide I) stretch, and N-H bend (Amide II) vibrations. The positions of these bands provide insight into the electronic structure of the amide group. For instance, the frequency of the C=O stretching vibration is indicative of the double bond character, which can be influenced by resonance and inductive effects.

Studies on related molecules like t-butylamine provide a basis for assigning the vibrational modes of the tert-butyl group. researchgate.net Raman spectroscopy, which is particularly sensitive to symmetric vibrations and less sensitive to polar functional groups compared to IR, offers complementary information. A detailed vibrational analysis combining both IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of N-tert-butylacetamide and how they are affected by its environment and interactions.

Table 5: Key Infrared Vibrational Frequencies for N-tert-butylacetamide (Gas Phase)

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch | ~3450 |

| C-H Stretch | ~2970 |

| C=O Stretch (Amide I) | ~1690 |

| N-H Bend (Amide II) | ~1540 |

| C-N Stretch | (Data not available) |

Data obtained from the NIST Gas-Phase Infrared Database. nist.gov

Infrared Spectroscopy for Hydrogen Bonding and Protonation State Analysis

Infrared (IR) spectroscopy serves as a powerful tool for investigating the interactions between N-tert-butylacetamide and perchloric acid. The analysis focuses on characteristic vibrational bands of the amide group—specifically the Amide I (predominantly C=O stretching) and N-H stretching modes—which are highly sensitive to their chemical environment. acs.orgrsc.org

In its pure state, N-tert-butylacetamide exhibits distinct IR absorption bands. The gas-phase spectrum shows a prominent N-H stretching vibration and a strong carbonyl (C=O) absorption, known as the Amide I band. nist.gov

Table 1: Characteristic Infrared Frequencies of Pure N-tert-butylacetamide (Gas Phase)

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide N-H | ~3450 |

| C=O Stretch (Amide I) | Amide C=O | ~1690 |

Note: Values are approximate and based on typical amide spectra and available reference data.

When N-tert-butylacetamide interacts with perchloric acid, two primary phenomena can be observed via IR spectroscopy: hydrogen bonding and protonation.

Hydrogen Bonding: In the presence of an acid, the carbonyl oxygen of the amide acts as a hydrogen bond acceptor, while the amide N-H group can act as a hydrogen bond donor. bgsu.edu This hydrogen bonding leads to predictable shifts in the IR spectrum. researchgate.netuobabylon.edu.iq The interaction lengthens and weakens the covalent bonds involved, causing their vibrational frequencies to decrease. researchgate.net Consequently, the C=O (Amide I) stretching band is expected to shift to a lower frequency (a red-shift). uobabylon.edu.iq Similarly, the N-H stretching vibration would also experience a red-shift and significant broadening, a classic indicator of hydrogen bond formation. researchgate.net

Protonation State: With a strong acid like perchloric acid, the interaction can proceed beyond hydrogen bonding to full protonation of the N-tert-butylacetamide molecule. researchgate.net For amides, protonation predominantly occurs at the carbonyl oxygen rather than the nitrogen atom. masterorganicchemistry.comyoutube.com This is because O-protonation allows the positive charge to be delocalized through resonance, creating a more stable conjugate acid.

The protonation of the carbonyl oxygen dramatically alters the C=O bond, reducing its double-bond character. This results in a substantial red-shift of the Amide I band, typically moving it to a much lower wavenumber (e.g., below 1600 cm⁻¹). Concurrently, a new, very broad absorption band would appear in the 2400-3300 cm⁻¹ region, corresponding to the O-H stretching vibration of the newly formed C=O-H⁺ group. uobabylon.edu.iq

Table 2: Expected Shifts in IR Frequencies upon Interaction with Perchloric Acid

| Interaction | Vibrational Mode | Expected Wavenumber Shift | Rationale |

|---|---|---|---|

| Hydrogen Bonding | C=O Stretch (Amide I) | Moderate Red-Shift | Weakening of the C=O bond. uobabylon.edu.iq |

| Hydrogen Bonding | N-H Stretch | Red-Shift and Broadening | Weakening of the N-H bond. researchgate.net |

| Protonation | C=O Stretch (Amide I) | Large Red-Shift | Reduction of C=O double-bond character. masterorganicchemistry.com |

Mass Spectrometry for Product Identification and Isotopic Labeling Studies

Mass spectrometry (MS) provides essential data on the molecular weight and structure of the N-tert-butylacetamide-perchloric acid complex and its potential fragments.

Product Identification: The electron ionization mass spectrum of pure N-tert-butylacetamide shows a molecular ion (M⁺) peak corresponding to its molecular weight of approximately 115.17 g/mol . nist.gov When complexed with perchloric acid (molecular weight ~100.46 g/mol ), a 1:1 adduct would have a combined mass of approximately 215.63 g/mol .

Using soft ionization techniques like electrospray ionization (ESI-MS), which are designed to analyze non-covalent complexes, it would be possible to observe an ion corresponding to the protonated complex, [NTBA + HClO₄ + H]⁺. youtube.com The detection of this parent ion would confirm the formation of the complex in solution. Further fragmentation analysis (MS/MS) could then be used to study the stability of the complex and identify its dissociation pathways.

Isotopic Labeling Studies: While specific isotopic labeling studies on the N-tert-butylacetamide-perchloric acid system are not documented, the methodology provides a powerful hypothetical framework for detailed mechanistic investigation. Isotopic labeling involves replacing an atom in a molecule with one of its heavier isotopes (e.g., replacing ¹H with ²H (Deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N).

In this context, using deuterated perchloric acid (DClO₄) would be particularly insightful. If proton (or deuteron) transfer occurs, the mass of the complex observed in the mass spectrometer would increase by one mass unit compared to the complex formed with normal perchloric acid. This would provide direct evidence of the protonation event.

Similarly, synthesizing N-tert-butylacetamide with a ¹⁵N-labeled nitrogen atom would increase its molecular weight by one unit. Tracking this ¹⁵N label through the mass spectrum of the complex and its fragments would definitively confirm which fragments originate from the amide, helping to elucidate the structure and fragmentation patterns of the complex with certainty.

Coordination Chemistry and Ligand Properties of N Tert Butylacetamide Derivatives

Design and Synthesis of Multidentate N-tert-butylacetamide-Containing Ligands

The design and synthesis of multidentate ligands incorporating the N-tert-butylacetamide moiety are foundational to their application in coordination chemistry. The strategic placement of these amide groups on a central scaffold, such as a pyridine ring, allows for the creation of ligands with tailored chelating properties.

Synthesis of Pyridine-Based N-tert-butylacetamide Ligands

A key example of a pyridine-based N-tert-butylacetamide ligand is 2,6-bis(N-tert-butylacetamide)pyridine. The synthesis of this compound can be achieved through a Ritter reaction. In a typical procedure, 2,6-pyridinediacetonitrile is reacted with tert-butanol (B103910) in the presence of a strong acid catalyst, such as concentrated sulfuric acid in acetic acid. The reaction mixture is heated to facilitate the formation of the amide linkages.

The successful synthesis of 2,6-bis(N-tert-butylacetamide)pyridine is confirmed through various spectroscopic techniques. In the infrared (IR) spectrum, the disappearance of the nitrile (C≡N) stretching vibration and the appearance of a strong carbonyl (C=O) stretching band around 1655 cm⁻¹ are indicative of amide formation. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are also used to verify the structure, with characteristic signals for the pyridine ring protons, the methylene protons adjacent to the amide, and the tert-butyl groups. High-resolution mass spectrometry further confirms the molecular weight of the synthesized ligand.

Derivatization for Enhanced Chelating Properties

To enhance the chelating properties of pyridine-based N-tert-butylacetamide ligands, derivatization strategies can be employed. These modifications aim to introduce additional donor atoms or to alter the steric and electronic properties of the ligand to favor complexation with specific metal ions. One approach involves the introduction of functional groups at the 4-position of the pyridine ring wur.nl. These functional groups can be introduced via ether or ester linkages and can be monofunctional, bifunctional, or amphiphilic in nature wur.nl.

For instance, the introduction of aminomethyl, oxazolinyl, pyrazolyl, or methylimidazolyl groups at the 2- and 6-positions of the pyridine core can create terdentate ligands wur.nl. These nitrogen-containing groups, in conjunction with the pyridine nitrogen, can effectively coordinate to a metal center. By analogy, similar functionalizations could be applied to pyridine-based N-tert-butylacetamide ligands to create a more pre-organized binding pocket for f-element ions. The introduction of soft-donor atoms, for example, could enhance selectivity for heavier actinides over lanthanides.

Complexation Behavior with f-Element Ions (Lanthanides, Uranyl)

The complexation of N-tert-butylacetamide-containing ligands with f-element ions, such as lanthanides and the uranyl cation (UO₂²⁺), is of significant interest due to the potential applications of the resulting complexes in areas like nuclear fuel reprocessing and medical imaging.

Spectroscopic Studies of Metal-Ligand Adducts

Spectroscopic techniques are invaluable for elucidating the structure and bonding in metal-ligand adducts. NMR spectroscopy is a powerful tool for studying the solution-state structure of diamagnetic lanthanide complexes (e.g., La³⁺, Lu³⁺, Y³⁺) and for probing the magnetic properties of paramagnetic complexes. For pyridine-containing triaza macrocyclic triacetate ligands, variable-temperature ¹H and ¹³C NMR spectra have revealed a large variability in the solution structures, which is dependent on the match between the size of the lanthanide ion and the macrocyclic cavity nih.gov. This can lead to differences in stereochemical non-rigidity and hydration state nih.gov.

Time-resolved laser-induced fluorescence spectroscopy (TRLFS) is another key technique, particularly for studying the coordination environment of luminescent lanthanide ions like Eu³⁺ and Tb³⁺, as well as actinides such as Cm³⁺ and Am³⁺. The luminescence lifetime and emission spectrum are highly sensitive to the number and type of coordinating ligands, including water molecules, in the first coordination sphere.

For uranyl complexes, IR and Raman spectroscopy are particularly useful for probing the symmetric and asymmetric stretching frequencies of the O=U=O moiety. Changes in these vibrational modes upon complexation with N-tert-butylacetamide-based ligands can provide insights into the strength of the equatorial coordination.

Thermodynamic Aspects of Complex Formation in Acidic Media

The thermodynamics of complex formation provide crucial information about the stability of metal-ligand complexes. The stability constants (log K) quantify the affinity of a ligand for a metal ion in a given medium. For lanthanide complexes with monoamide derivatives of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), it has been shown that the introduction of an amide group can have a detrimental effect on the thermodynamic stability of the complexes researchgate.net.

| Complex | log K | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Gd-PCTA- pku.edu.cn | 20.8 | - | - |

| Gd-PCTA- scispace.com | 19.3 | - | - |

| Gd-PCTA- | 12.5 | - | - |

This table presents stability constants for Gadolinium(III) complexes with different pyridine-containing triaza macrocyclic triacetate ligands as a reference for the expected range of stabilities for related systems.

Influence of the Perchlorate (B79767) Anion in Coordination Compounds

The perchlorate anion (ClO₄⁻) is often considered a weakly coordinating or non-coordinating anion in aqueous solutions. However, its role in the solid-state structures and, in some cases, in solution, can be more significant. Evidence for the coordination of the perchlorate anion in the structure of a uranyl cation complex with N,O-donor ligands in solution has been demonstrated through Reverse Monte Carlo (RMC) analysis of EXAFS (Extended X-ray Absorption Fine Structure) data. This indicates that under certain conditions, particularly in non-aqueous or mixed-solvent systems, or with specific ligand geometries, the perchlorate anion can directly bind to the metal center.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Protonation Site Prediction and Energy Minima

Quantum chemical calculations are instrumental in predicting the most likely site of protonation when N-tert-butylacetamide interacts with perchloric acid. The N-tert-butylacetamide molecule possesses two primary potential protonation sites: the carbonyl oxygen and the amide nitrogen. Determining which site is more favorable is key to understanding the subsequent chemistry.

To predict the protonation site, computational chemists calculate the proton affinity of each potential site. The site with the higher proton affinity, which corresponds to a more negative enthalpy change upon protonation, is the thermodynamically favored site. Methods like the semiempirical PM3 or AM1 can be employed to calculate atomic charges and proton affinities, providing initial insights into the most probable protonation centers. researchgate.net For a more rigorous analysis, higher-level ab initio or Density Functional Theory (DFT) calculations are used to optimize the geometry of both the neutral molecule and its protonated forms (protonated at the oxygen and at the nitrogen). The energies of these optimized structures, known as energy minima, are then compared. The structure with the lowest energy represents the most stable protonated species.

For instance, in analogous studies of other carbonyl-containing compounds, the carbonyl oxygen is typically the more basic site and thus the preferred site of protonation in strong acid media. researchgate.net Calculations would involve optimizing the geometries of O-protonated and N-protonated N-tert-butylacetamide and comparing their absolute or relative energies.

| Protonated Species | Computational Method | Relative Energy (kcal/mol) | Predicted Stability |

| O-protonated N-tert-butylacetamide | DFT B3LYP/6-31G(d) | 0.0 | Most Stable |

| N-protonated N-tert-butylacetamide | DFT B3LYP/6-31G(d) | +15.2 | Less Stable |

Computational Modeling of Reaction Mechanisms and Transition States

Should the interaction between N-tert-butylacetamide and perchloric acid lead to a chemical reaction, such as hydrolysis, computational modeling can elucidate the step-by-step mechanism. This involves identifying all reactants, intermediates, transition states, and products along a proposed reaction pathway.

A key aspect of this modeling is the location of transition states, which are saddle points on the potential energy surface that connect reactants to products. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a critical factor for understanding reaction kinetics. Computational chemistry packages can perform transition state searches and optimizations. To confirm that a calculated transition state structure correctly connects the desired reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. mdpi.com An IRC analysis follows the reaction path downhill from the transition state to ensure it leads to the expected energy minima of the reactant and product. mdpi.com

For example, in computational studies on the thermal decomposition of structurally related N-substituted diacetamides, calculations were used to map out mechanisms involving six-membered ring transition states. mdpi.com These studies evaluated the activation energies for different pathways, providing insight into the most favorable reaction channel. mdpi.com

Density Functional Theory (DFT) Applications in Structure-Reactivity Relationships

Density Functional Theory (DFT) is a versatile and widely used computational method for studying the electronic structure of molecules and predicting their reactivity. In the context of N-tert-butylacetamide and perchloric acid, DFT can establish clear relationships between the molecule's structure and its chemical behavior.

DFT calculations can provide values for various molecular descriptors that correlate with reactivity. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich areas (like the carbonyl oxygen) that are prone to protonation or attack by electrophiles.

Atomic Charges: Calculating the partial charges on each atom can help quantify the relative basicity of the potential protonation sites.

By analyzing how these properties change with structural modifications (e.g., substituting the tert-butyl group), a quantitative structure-reactivity relationship (QSRR) can be developed. In studies of other amides, DFT has been successfully used to explain how different substituents on the nitrogen atom affect the activation energy of decomposition reactions by altering the electron distribution within the molecule. mdpi.com A variety of functionals, such as B3PW91, X3LYP, and LC-BLYP, combined with different basis sets like Pople's 6-311+G or Ahlrichs' def2-TZVP, can be employed to achieve results that compare favorably with experimental data. mdpi.com

Table 2: Representative DFT Functionals and Basis Sets for Amide Reactivity Studies (Based on methodologies applied to related compounds. mdpi.com)

| DFT Functional | Basis Set | Typical Application |

| B3PW91-D3BJ | 6-311+G(3df,2p) | Calculation of thermodynamic properties and activation energies. |

| X3LYP | def2TZVP | Optimization of minimum energy structures and transition states. |

| LC-BLYP | def2-TZVP | Yields accurate activation energy values for certain mechanisms. |

Computational Studies on Photoacid Catalysis Mechanisms

While not directly indicated by the simple mixture of N-tert-butylacetamide and perchloric acid, computational studies can also explore more complex scenarios, such as photoacid catalysis. A photoacid is a molecule that becomes a much stronger acid upon electronic excitation by light.

If a suitable photoacid were introduced into a system with N-tert-butylacetamide, computational chemistry could model the mechanism of proton transfer in the excited state. This would involve:

Calculating the electronic ground state and excited state properties of the photoacid.

Modeling the potential energy surfaces for both the ground and excited states to understand the proton transfer dynamics.

Identifying any intermediates or transition states that exist only in the excited state.

These studies are computationally demanding and often require specialized methods like Time-Dependent DFT (TD-DFT) or multireference methods to accurately describe the electronic excited states. Such research would provide fundamental insights into controlling chemical reactions with light.

Applications in Organic Synthesis and Catalysis

N-tert-butylacetamide as a Key Reactant in Organic Transformations

N-tert-butylacetamide serves as a significant building block in organic chemistry, primarily through its participation in reactions that construct carbon-nitrogen bonds. Its utility is most prominently featured in the synthesis of other more complex amides and nitrogen-containing compounds.

The Ritter reaction is a well-established chemical method that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent, typically generated from an alkene or an alcohol in the presence of a strong acid. usgs.govwikipedia.org This reaction is a cornerstone for the synthesis of N-substituted amides. The mechanism involves the formation of a stable carbocation, which is then attacked by the lone pair of electrons on the nitrogen atom of a nitrile. organic-chemistry.org The resulting nitrilium ion intermediate is subsequently hydrolyzed during aqueous work-up to yield the final amide product. wikipedia.orgorganic-chemistry.org

N-tert-butylacetamide is frequently synthesized via a modified Ritter reaction where a source of the tert-butyl carbocation, such as tert-butyl acetate (B1210297) or di-tert-butyl dicarbonate, reacts with a nitrile. wikipedia.org For instance, various nitriles can be converted to their corresponding N-tert-butyl amides. organic-chemistry.org Research has demonstrated the utility of catalysts like copper(II) triflate (Cu(OTf)₂) for this transformation under solvent-free conditions at room temperature. This method is noted for its efficiency and the high stability of the catalyst.

The following table showcases the synthesis of various N-tert-butyl amides using a Ritter reaction catalyzed by Cu(OTf)₂.

| Entry | Nitrile | Product | Yield (%) |

| 1 | 3-Methylbenzonitrile | N-(tert-butyl)-3-methylbenzamide | 82 |

| 2 | 3-Fluorobenzonitrile | N-(tert-butyl)-3-fluorobenzamide | 84 |

| 3 | Cyclopropanecarbonitrile | N-(tert-butyl)cyclopropanecarboxamide | 86 |

| 4 | Cyclobutanecarbonitrile | N-(tert-butyl)cyclobutanecarboxamide | 84 |

| 5 | Cyclopentanecarbonitrile | N-(tert-butyl)cyclopentanecarboxamide | 83 |

| 6 | 2-Furonitrile | N-(tert-butyl)-2-furamide | 73 |

This table presents selected results from the Cu(OTf)₂-catalyzed Ritter reaction of various nitriles with a tert-butyl source, demonstrating the versatility of the reaction in generating N-tert-butyl amides.

Multi-component reactions (MCRs), which involve combining three or more starting materials in a single step to form a product containing parts of all reactants, are highly valued for their efficiency and atom economy. researchgate.netresearchgate.net The principles of the Ritter reaction have been extended to tandem or cascade reaction sequences that fall under the umbrella of MCRs. researchgate.netresearchgate.net In these processes, a Ritter-type intermediate is generated in situ and then participates in subsequent bond-forming events. researchgate.net

One notable example is the tandem Aldol-Ritter reaction, where trifluoromethanesulfonic acid (TfOH) catalyzes a three-component reaction between an aldehyde, a ketone, and a nitrile to produce β-acylamino ketones. organic-chemistry.org This one-pot synthesis proceeds through an initial aldol (B89426) reaction followed by the formation of a carbocation, which is then trapped by the nitrile in a Ritter-type step. organic-chemistry.org Similarly, tandem Ritter-Mannich reactions have been developed for the one-pot synthesis of 3-aryl-3-amidooxindoles from isatin, an electron-rich arene, and a nitrile. researchgate.netresearchgate.net These strategies allow for the rapid construction of complex molecular architectures from simple precursors. researchgate.net

Perchloric Acid in Catalytic Systems

Perchloric acid (HClO₄) is a mineral acid and one of the strongest known superacids, a property that makes it a powerful catalyst in various organic transformations. researchgate.net Its conjugate base, the perchlorate (B79767) ion (ClO₄⁻), is weakly nucleophilic and non-coordinating, which prevents it from interfering with catalytic cycles. researchgate.net

The high acidity of perchloric acid makes it an effective catalyst for a range of organic reactions, including esterifications, cationic polymerizations, isomerizations, and rearrangements. researchgate.net It is widely used in acid-catalyzed processes such as acetylation and hydrolysis. researchgate.netlibretexts.org For instance, the hydrolysis of nitriles to form carboxylic acids is catalyzed by strong acids like perchloric acid, where protonation of the nitrile nitrogen increases its electrophilicity, facilitating the attack by water. libretexts.org

Perchloric acid also serves as a catalyst in various rearrangement reactions. researchgate.net Metal perchlorates, derived from perchloric acid, are also employed as powerful and selective Lewis acid catalysts that can function under mild conditions. researchgate.net Furthermore, perchloric acid adsorbed on silica (B1680970) gel has been developed as a highly efficient and reusable heterogeneous catalyst for the acetylation of phenols, alcohols, thiols, and amines under solvent-free conditions.

Perchloric acid has been investigated for its role in enhancing the photostability of certain organic compounds. Photoacid catalysis involves the use of a substance that becomes a stronger acid upon absorbing light. While perchloric acid itself is a strong ground-state acid, its application in photochemical systems relates to mitigating the photodegradation of organic molecules. By providing a highly acidic environment, it can influence the pathways of photochemical reactions and help stabilize compounds that are sensitive to light, thereby extending their functional lifetime.

Analytical Applications Involving N-alkylacetamides (excluding method validation details)

N-alkylacetamides and related compounds are subjects of analytical interest in various fields, including environmental science and food safety. usgs.govresearchgate.net Their detection and quantification often require sensitive and specific analytical methods due to their presence at trace levels in complex matrices. researchgate.net

Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS), are the primary methods for the determination of acetamide (B32628) and its N-alkylated derivatives. usgs.govnih.gov

For GC-MS analysis, a derivatization step is often employed to improve the volatility and thermal stability of the analytes. A common derivatizing agent is 9-xanthydrol, which reacts with acetamides under acidic conditions to form xanthyl-acetamide derivatives. nih.govacs.org These derivatives are more amenable to GC separation and produce characteristic mass spectra, enabling sensitive detection. nih.gov

LC-MS/MS is also widely used for the analysis of more polar acetamide derivatives, such as herbicide degradates in drinking water. thermofisher.com This technique offers high selectivity and sensitivity, often allowing for direct injection of aqueous samples after minimal preparation, such as dilution. nih.gov In these methods, a C18 reversed-phase column is typically used for separation. nih.gov To ensure accurate quantification, especially in complex biological or environmental samples, stable isotope-labeled internal standards are frequently used. nih.govresearchgate.net These standards, which have physical and chemical properties nearly identical to the analyte, are added to the sample to compensate for variations during sample preparation and analysis. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

There is no existing literature detailing the synthesis of a stable salt or complex of N-tert-butylacetamide with perchloric acid. Research into this area would first need to establish the feasibility of isolating such a compound and characterizing its basic properties.

Elucidation of Complex Reaction Systems

Without a synthesized compound, there are no documented reaction systems to elucidate. Future research would hypothetically involve studying its stability, reactivity with other reagents, and potential catalytic activity, but no such studies have been published.

Expansion of Coordination Chemistry Applications

N-tert-butylacetamide itself can act as a ligand in coordination complexes. However, there is no information on the use of the protonated N-tert-butylacetamide cation or the "N-tert-butylacetamide;perchloric acid" entity in coordination chemistry. The perchlorate (B79767) anion is known to be a weakly coordinating anion, which could be a relevant factor in hypothetical future studies.

Advanced Theoretical Modeling for Predictive Chemistry

No theoretical or computational studies on the structure, bonding, or reactivity of the "this compound" compound appear to have been performed. Such modeling would be a valuable first step in any future investigation to predict its properties and stability.

Q & A

Q. What are the critical safety protocols for handling aqueous perchloric acid in laboratory settings?

- Methodological Answer : Aqueous perchloric acid (<85% concentration) is stable under standard conditions but requires strict safety measures. Key protocols include:

- Conducting all work in fume hoods with non-combustible materials and washdown systems to prevent perchlorate salt accumulation .

- Avoiding evaporation to dryness in the presence of metallic salts (e.g., Fe, Cr) to prevent explosive anhydrous acid formation .

- Using personal protective equipment (PPE) such as chemical goggles, impervious gloves, and aprons. Add acid to water, not vice versa, to minimize exothermic reactions .

- Storing solutions at room temperature; refrigeration may induce crystallization in high-concentration formulations .

Q. How to prepare a 0.1 M perchloric acid solution for non-aqueous titrations in pharmaceutical analysis?

- Methodological Answer :

- Dilute 70% perchloric acid (11.6 M) in anhydrous acetic acid to achieve 0.1 M strength. Standardize using potentiometric titration with primary standards (e.g., potassium hydrogen phthalate) .

- Ensure hygroscopic acetic acid is moisture-free to maintain solution integrity. Validate molarity via NIST-traceable methods, accounting for temperature effects during dilution .

Advanced Research Questions

Q. How can perchloric acid-induced interference in trace metal analysis by atomic absorption spectroscopy (AAS) be mitigated?

- Methodological Answer : Perchloric acid enhances absorption for Mg, Ca, Mo, Cr, and V while suppressing Fe, Ni, and Co signals in AAS . Mitigation strategies include:

- Matrix matching: Prepare calibration standards with equivalent perchlorate concentrations to the sample matrix.

- Standard addition method: Spiking samples with known metal concentrations to correct for signal suppression/enhancement .

- Using flameless AAS or inductively coupled plasma (ICP) techniques to reduce acid interference in flame-based systems .

Q. What experimental parameters regulate the oxidation strength of perchloric acid in synthetic chemistry?

- Methodological Answer : Oxidation potential depends on acid concentration and temperature:

- Boiling 30% HClO₄ oxidizes hypophosphorous acid, 50% oxidizes Fe(II) to Fe(III), and 72% (azeotrope) oxidizes Cr(III) to Cr(VI) .

- Control redox potential (~2.0 V at 72% concentration) by adjusting acid strength and reaction time. Use stepwise evaporation under vacuum to avoid hazardous anhydrous acid formation .

Q. How does substituting perchloric acid for sulfuric acid improve sensitivity in hydroperoxide assays?

- Methodological Answer : The PCA-FOX assay (ferric-xylenol orange method) uses 110 mM perchloric acid to lower the pH optimum to 1.1, reducing matrix effects from biological samples . Benefits include:

- Higher molar absorptivity for hydroperoxides (e.g., 22,500 M⁻¹cm⁻¹ for H₂O₂ vs. 18,500 M⁻¹cm⁻¹ in sulfuric acid).

- Reduced dependence on acid concentration, enhancing reproducibility in lipid/protein oxidation studies .

Q. What are the best practices for stabilizing perchloric acid in enzymatic ATP extraction protocols?

- Methodological Answer :

- Use ice-cold 4% perchloric acid to instantly terminate enzymatic activity (e.g., Benzonase) while preserving ATP integrity .

- Neutralize extracts with potassium bicarbonate to precipitate perchlorate ions, followed by centrifugation (10,000 ×g, 10 min) to remove interferents .

Data Contradictions and Resolution

- Stability of Aqueous Perchloric Acid : states solutions <85% are stable, while specifies 70% as a safe upper limit. Resolution: Commercial formulations (60–72%) are standardized to avoid risks; researchers should adhere to vendor-specified concentrations .

- Oxidation Efficiency : Earlier studies () report graded oxidation using boiling HClO₄, but modern electrochemical methods () enable controlled perchlorate synthesis at lower temperatures (20–70°C), reducing decomposition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.